2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-(2,5-dimethylphenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a phenoxy group, a hydrazide linkage, and an indole moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-(2,5-dimethylphenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of 2,5-dimethylphenol, which is then reacted with an appropriate alkylating agent to form 2,5-dimethylphenoxyacetohydrazide.
Condensation Reaction: The phenoxy intermediate is then subjected to a condensation reaction with an indole derivative, such as 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde, under acidic or basic conditions to form the desired hydrazide compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2-(2,5-dimethylphenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The phenoxy and indole moieties can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
2-(2,5-dimethylphenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-(2,5-dimethylphenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can be compared with other similar compounds, such as:
2-(3,5-dimethylphenoxy)acetohydrazide: This compound shares a similar phenoxyacetohydrazide structure but lacks the indole moiety, which may result in different chemical reactivity and biological activities.
2-(2,5-dimethylphenoxy)-2-methylpropanoic acid: This compound contains a similar phenoxy group but has a different overall structure, leading to distinct chemical properties and applications.
The uniqueness of 2-(2,5-dimethylphenoxy)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide lies in its combination of the phenoxy, hydrazide, and indole moieties, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C18H17N3O3 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-11-7-8-12(2)15(9-11)24-10-16(22)20-21-17-13-5-3-4-6-14(13)19-18(17)23/h3-9,19,23H,10H2,1-2H3 |
InChI Key |
NXQDXBDNKHTLEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
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